Bis(2-ethylhexyl) phthalate

Catalog No.
S525563
CAS No.
117-81-7
M.F
C24H38O4
C24H38O4
C6H4(COOC8H17)2
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) phthalate

CAS Number

117-81-7

Product Name

Bis(2-ethylhexyl) phthalate

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate

Molecular Formula

C24H38O4
C24H38O4
C6H4(COOC8H17)2

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3

InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
In water, 2.70X10-1 mg/L at 25 °C
LESS THAN 0.01% IN WATER @ 25 °C
Soluble in blood and fluids containing lipoproteins
MISCIBLE WITH MINERAL OIL & HEXANE
Slightly soluble in carbon tetrachloride
Solubility in water: none
(75 °F): 0.00003%

Synonyms

Bis(2-ethylhexyl)phthalate, DEHP, Di 2 Ethylhexylphthalate, Di(2-ethylhexyl)phthalate, Di-2-Ethylhexylphthalate, Diethylhexyl Phthalate, Dioctyl Phthalate, Phthalate, Diethylhexyl, Phthalate, Dioctyl

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Description

The exact mass of the compound Bis(2-ethylhexyl) phthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)1.08e-07 min water, 2.70x10-1 mg/l at 25 °cless than 0.01% in water @ 25 °csoluble in blood and fluids containing lipoproteinsmiscible with mineral oil & hexaneslightly soluble in carbon tetrachloridesolubility in water: none(75°f): 0.00003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Fate and Effects

    Research in this area focuses on how DEHP behaves in the environment. Scientists investigate how DEHP degrades in different environments (soil, water) and how it affects living organisms in those environments. This information is crucial for assessing the ecological risks associated with DEHP exposure.

  • Human Exposure and Health Effects

    Studies have examined how humans are exposed to DEHP and how it might affect human health. This includes research on how DEHP enters the body, how it is metabolized, and potential health risks associated with exposure. Some areas of investigation include developmental and reproductive effects, as well as potential links to certain cancers.

  • Development of Safer Alternatives

    As research into DEHP's potential health effects continues, there is a growing focus on developing safer alternative plasticizers. This research involves synthesizing new compounds, testing their effectiveness as plasticizers, and assessing their potential environmental and health impacts.

Bis(2-ethylhexyl) phthalate, commonly referred to as di(2-ethylhexyl) phthalate, is an organic compound with the molecular formula C24H38O4 and a molecular weight of 390.6 g/mol. It is a colorless, oily liquid that is primarily used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. The compound is produced through the esterification of phthalic anhydride with 2-ethylhexanol, typically in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid .

This compound is notable for its low water solubility, which ranges from 0.0006 to 1.3 mg/L at 20-25°C, and its tendency to form colloidal dispersions in water . Bis(2-ethylhexyl) phthalate has been widely studied due to its potential health effects and environmental persistence.

DEHP has been classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Exposure to DEHP can occur through ingestion of contaminated food or beverages, inhalation of dust particles containing DEHP, or dermal contact with DEHP-containing products. Studies suggest chronic exposure to DEHP might be linked to adverse effects on the male and female reproductive systems, birth defects, and hormonal imbalances.

Data and Case Studies

  • A study published in Environmental Health Perspectives (2004) found an association between prenatal exposure to DEHP and shorter anogenital distance in male infants, suggesting potential developmental impacts.
  • A case study reported in Human Reproduction (2010) linked occupational exposure to DEHP with altered sperm parameters in male workers.

The primary chemical reaction for synthesizing bis(2-ethylhexyl) phthalate involves the following:

  • Esterification Reaction:
    Phthalic Anhydride+2×2 EthylhexanolAcid CatalystBis 2 ethylhexyl phthalate+Water\text{Phthalic Anhydride}+2\times \text{2 Ethylhexanol}\xrightarrow{\text{Acid Catalyst}}\text{Bis 2 ethylhexyl phthalate}+\text{Water}

In terms of degradation, bis(2-ethylhexyl) phthalate can undergo hydrolysis to form mono(2-ethylhexyl) phthalate and 2-ethylhexanol. The hydrolysis reaction can be represented as follows:

  • Hydrolysis Reaction:
    Bis 2 ethylhexyl phthalate+WaterMono 2 ethylhexyl phthalate+2 Ethylhexanol\text{Bis 2 ethylhexyl phthalate}+\text{Water}\rightarrow \text{Mono 2 ethylhexyl phthalate}+\text{2 Ethylhexanol}

Photodegradation also plays a role in its environmental fate, where it reacts with hydroxyl radicals in the atmosphere, with a half-life estimated at around one day .

Research indicates that bis(2-ethylhexyl) phthalate exhibits various biological activities that could impact human health. It is known to disrupt endocrine function and has been linked to reproductive toxicity. Studies have shown that exposure can lead to damage of the blood-testis barrier and has been associated with conditions such as endometriosis in women .

Additionally, bis(2-ethylhexyl) phthalate has been implicated in cardiovascular effects, including irregular heart rhythms and altered cardiac cell behavior due to its influence on gene expression related to lipid metabolism and peroxisome proliferation .

The synthesis of bis(2-ethylhexyl) phthalate primarily follows the esterification route described earlier. The process typically involves:

  • Mixing phthalic anhydride with an excess of 2-ethylhexanol.
  • Adding an acid catalyst to facilitate the reaction.
  • Heating the mixture under controlled conditions to promote ester formation.
  • The resulting product is then purified through distillation or other means to remove unreacted materials and byproducts .

Bis(2-ethylhexyl) phthalate is predominantly used as a plasticizer in the production of flexible PVC products. Its applications include:

  • Construction Materials: Used in flooring, roofing membranes, and wall coverings.
  • Medical Devices: Incorporated into blood bags and tubing due to its flexibility.
  • Consumer Goods: Found in toys, packaging materials, and automotive interiors.

Its ability to enhance flexibility and durability makes it valuable across these industries .

Interaction studies focus on how bis(2-ethylhexyl) phthalate behaves in biological systems and its metabolic pathways. Upon ingestion or exposure, it is metabolized into mono(2-ethylhexyl) phthalate, which is further oxidized into more polar derivatives .

Research indicates significant variability in bioavailability among different species; for example, primates exhibit lower bioavailability compared to rats . Furthermore, interaction studies have revealed that bis(2-ethylhexyl) phthalate can accumulate in biological tissues but does not significantly persist within organisms over time .

Several compounds share structural similarities with bis(2-ethylhexyl) phthalate. Here are some notable examples:

Compound NameMolecular FormulaCommon UsesUnique Features
Di-n-butyl phthalateC16H22O4Plasticizer in adhesives and coatingsShorter alkyl chains compared to DEHP
Diisononyl phthalateC27H46O4Plasticizer for PVC and rubberLonger alkyl chains enhancing flexibility
Di-n-octyl phthalateC24H38O4Used in lubricants and sealantsSimilar properties but different chain lengths
Diisodecyl phthalateC28H46O4Plasticizer for flexible PVCVery long alkyl chains affecting solubility

Bis(2-ethylhexyl) phthalate stands out due to its widespread use and regulatory scrutiny regarding its potential health impacts compared to other similar compounds. Its unique branched-chain structure contributes to its distinct physical properties, making it particularly effective as a plasticizer while also raising concerns over environmental persistence and biological effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999)
NKRA; Pellets or Large Crystals; Liquid
Colorless, oily liquid with a slight odor; [NIOSH]
COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, oily liquid with a slight odor.

Color/Form

Liquid
Colorless, oily liquid

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

390.27700969 g/mol

Monoisotopic Mass

390.27700969 g/mol

Boiling Point

723 °F at 760 mmHg (NTP, 1992)
384 °C
BP: 231 °C at 5 mm Hg
385 °C
727 °F

Flash Point

405 °F (NTP, 1992)
405 °F
420 °F (215 °C) (Open cup)
215 °C o.c.
420 °F (open cup)
(oc) 420 °F

Heavy Atom Count

28

Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
16.0 (Air = 1)
Relative vapor density (air = 1): 13.45
13.45

Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float
0.981 g/cu cm at 25 °C
Relative density (water = 1): 0.986
0.99

LogP

7.6 (LogP)
log Kow = 7.60
5.03

Odor

Slight odor

Decomposition

When heated to decomp it emits acrid smoke.

Appearance

Solid powder

Melting Point

-58 °F (NTP, 1992)
-55 °C
-50 °C
-58 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C42K0PH13C

GHS Hazard Statements

H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Bis(2-ethylhexyl) phthalate (also known as diethylhexyl phthalate, DEHP) is a colorless oily liquid with a slight odor. It is slightly soluble in water. USE: Most DEHP produced is added to polyvinyl chloride (PVC) plastics to make them flexible. Chemicals that make plastics flexible are called plasticizers. PVC materials containing DEHP have been used for consumer household items, building products and medical supplies. DEHP has been found in a long list of items including: tablecloths, shower curtains, furniture and automobile upholstery, imitation leather, garden hoses, floor tiles, swimming-pool liners, sheathing for wire and cable, rainwear, shoes, toys, dolls, food packaging materials, tubing used in commercial milking equipment, and weather stripping. Medical devices containing DEHP include: blood and intravenous solution bags, catheters, tubing for dialysis and intravenous solutions, oxygen masks, and urine and colostomy bags. In 2005, about 40% of DEHP made in the U.S. was used for medical devices. About 30% was used for consumer products and 30% for building products. DEHP also has been used as a plasticizer for non-PVC materials, including polyvinyl butyral, natural and synthetic rubber, chlorinated rubber, ethyl cellulose, and nitrocellulose. The use of DEHP as a plasticizer has been declining in the U.S. and Europe due to concern for its potential toxicity. It is being replaced with other plasticizers that may have lower toxicity. In 2005, DEHP accounted for about 10% of plasticizers used in the U.S. to make products, compared with about 50-60% in Japan and other parts of Asia. Congress has permanently banned three types of phthalates, including DEHP, in any amount greater than 0.1 percent in children's toys and certain child care articles. EXPOSURE: The major route of exposure for the general population is through ingestion of food and drinks contaminated with DEHP. Young children can be exposed by teething on toys and other plastic objects. Lesser exposure can occur from breathing in contaminated air and skin contact with products containing DEHP. Exposure also may occur through medical devices that contain DEHP. DEHP is no longer used in baby teethers, baby rattles, or plastic food wrap products made in the U.S. If released to air, it will rapidly break down by direct sunlight. DEHP released to air will also be in or on particles that eventually fall to the ground. If DEHP is released to soil or water it is expected to bind to soil particles or suspended particles. DEHP is not expected to move through soil. DEHP is not expected to move into air from wet soil and water surfaces. DEHP is slowly degraded by microorganisms and may build up in tissues of aquatic organisms. RISK: Knowledge of possible health effects from DEHP comes from studies of laboratory animals given high amounts of DEHP. Damage to reproductive tissues occurred in male laboratory animals given very high doses of DEHP by mouth for short periods of time. Liver and testes tissue damage and decreased fertility were found in laboratory animals fed high levels of DEHP in food for much of their lives. Liver tumors were also found in these long-term studies. Testicular and pancreatic tumors were found in some studies. Abortions by females were found in laboratory animals given high doses of DEHP by mouth or in food during pregnancy. Surviving male offspring had abnormal development of the testes. The possible toxicity of DEHP in laboratory animals exposed by inhalation or skin contact is not as well studied as in orally exposed animals. The U.S. EPA IRIS program determined that DEHP is a probable human carcinogen, based on inadequate human evidence and adequate evidence for cancer in laboratory animals fed DEHP at high concentrations in food for most of their lives. Based on the same evidence, the International Agency for Research on Cancer determined that DEHP is possibly carcinogenic to humans. Similarly, the U.S. National Toxicology Program 13th Report on Carcinogens determined that DEHP is reasonably anticipated to be a human carcinogen. (SRC)

Pharmacology

Diethylhexylphthalate is a colorless, oily organic carcinogen with a slight odor. Bis(2-Ethylhexyl) Phthalate is mainly used as a plasticizer for fabricating flexible materials for many household products. Inhalation, digestion, and dermal contact are the primary routes of potential exposure, which was linked to increased incidence of hepatocellular carcinomas in animals. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Plasticizers

Mechanism of Action

... A single dose of 1000 mg/kg bw MEHP (> 97% purity) in corn oil was administered by gavage to 5-week-old Sprague-Dawley rats, 28-day-old wild-type C57CL/6 mice, or 28-day-old gld mice. The gld mice express a dysfunctional fasL protein, which cannot bind to the fas receptor to initiate apoptosis. ... Following MEHP exposure, apoptosis was found to occur primarily in spermatocytes in both wild-type and gld mice. In wild-type mice, germ cell apoptosis was significantly increased from 6 to 48 hours following MEHP exposure. Apoptotic activity peaked between 12 and 24 hours with 5-fold increases compared to baseline levels. A significant ~2-fold increase in apoptosis compared to baseline levels was observed at 12 and 48 hours following MEHP exposure of gld mice. In both groups of mice, apoptotic activity returned to baseline levels by 96 hours following exposure. Western blot analyses revealed that fas expression significantly increased in wild-type mice (~ 3-fold) at 3 hours following MEHP exposure. There was no significant alteration in fas expression following MEHP exposure in gld mice. Expression of DR4, DR5, and DR6 proteins /which are fas-independent death receptors in the tumor necrosis factor (TNF) superfamily/ occurred in both wild-type and gld mice, but MEHP exposure did not increase expression in either strain. DR5 but not DR4 expression significantly increased in Sprague-Dawley rat testes (~1.5-fold) at 1.5 and 3 hours following MEHP exposure. Procaspase 8 cleavage products, downstream receptor-mediated signals of apoptotic pathways, were detected in testes of wild-type and gld mice, but expression was significantly increased only in gld mice at 6 hours following MEHP exposure. Electrophoretic mobility shift assays demonstrated that DNA binding of NFkappa3, a receptor-mediated downstream signal possibly involved in cell death or survival, was generally reduced in wild-type mice but upregulated in gld mice following MEHP exposure. ... /It was/ concluded that these findings demonstrate that germ-cell related death receptors and downstream signaling products appear to respond to MEHP-induced cell injury ... /MEHP/
Sprague-Dawley male rats were treated orally with 250, 500, or 750 mg/kg/d Di(2-ethylhexyl) phthalate (DEHP) for 28 days, while control rats were given corn oil. The levels of cell cycle regulators (pRb, cyclins, CDKs, and p21) and apoptosis-related proteins were analyzed by Western blot analysis. The role of PPAR-gamma (PPAR-gamma), class B scavenger receptor type 1 (SR-B1), and ERK1/2 was further studied to examine the signaling pathway for DEHP-induced apoptosis. Results showed that the levels of pRB, cyclin D, CDK2, cyclin E, and CDK4 were significantly lower in rats given 500 and 750 mg/kg/d DEHP, while levels of p21 were significantly higher in rat testes. Dose-dependent increases in PPAR-gamma and RXRalpha proteins were observed in testes after DEHP exposure, while there was a significant decrease in RXRgamma protein levels. In addition to PPAR-gamma, DEHP also significantly increased SR-B1 mRNA and phosphorylated ERK1/2 protein levels. Furthermore, DEHP treatment induced pro-caspase-3 and cleavage of its substrate protein, poly(ADP-ribose) polymerase (PARP), in a dose-dependent manner. Data suggest that DEHP exposure may induce the expresson of apoptosis-related genes in testes through induction of PPAR-gamma and activation of the ERK1/2 pathway.
Global gene expression profiling combined with an evaluation of Gene Ontology (GO) and pathway mapping tools /was used/ ... for identifying the molecular pathways and processes affected /to examine/ ... the acute effects caused by the non-genotoxic carcinogen and peroxisome proliferator (PP) diethylhexylphthalate (DEHP) in the mouse liver as a model system. Consistent with what is known about the mode of action of DEHP, /the/ GO analysis of transcript profiling data revealed a striking overrepresentation of genes associated with the peroxisomal cellular component, together with genes involved in carboxylic acid and lipid metabolism. Furthermore ... gene expression changes associated with additional biological functions, including complement activation, hemostasis, the endoplasmic reticulum overload response, and circadian rhythm /were revealed/. Together, these data reveal potential new pathways of PP action and shed new light on the mechanisms by which non-genotoxic carcinogens control hepatocyte hypertrophy and proliferation. ...
... Peroxisome proliferator-activated receptor alpha (PPAR-alpha), the nuclear receptor, is a member of the steroid hormone receptor superfamily and binds to DNA as a heterodimer with the retinoid X receptor (RXR). Peroxisome proliferator response elements (PPREs) have been found in genes for both peroxisomal and microsomal fatty acid-oxidizing enzymes. ... The species differences /responding to peroxisome proliferators, eg DEHP/, particularly with respect to humans compared to rats and mice, can be potentially attributed to ... the level of expression and functional capability of PPAR-alpha, the presence or absence of active PPREs in the promoter region of specific genes, and other aspects of interaction with transcriptional regulatory proteins. ... Marked species differences in the expression of PPAR-alpha mRNA have been demonstrated between rodent and human liver, with the latter expressing 1-10% of the levels found in mouse or rat liver ... PPAR-alpha protein expression /in human livers/ contained less than 10% of the level in mice. ... In most human samples studied, it was found that PPREs are mainly bound by other competing proteins that may block peroxisome proliferator responsiveness. In addition, the low levels of PPAR-alpha protein detected in human liver were lower than those estimated from RNA analysis and this was explained by the finding that a significant fraction of PPAR-alpha mRNA is mis-spliced in human liver. ... The truncated PPAR-alpha mRNA accounted for 25-50% of total PPAR-alpha mRNA in 10 human liver samples, while no truncated PPAR-alpha mRNA was found in livers of rats and mice. The truncated human PPAR-alpha mRNA was expressed in vitro, where it was shown to (a) fail to bind to PPRE, a necessary step for gene activation and (b) interfere with gene activation by expressed full-length human PPAR-alpha, in part due to titration of coactivator CREB-binding protein, an additional element of transcriptional regulation. ... Differential species sensitivity to peroxisome proliferators could depend on gene-specific factors. In the case of peroxisomal acyl-coenzyme A oxidase, the promoter regions containing PPRE responsible for transcriptional activation of the rodent gene are not present in the promoter region of the human gene ... The absence of a significant response of human liver to induction of peroxisome proliferation and hepatocellular proliferation is explained by several aspects of PPAR-alpha-mediated regulation of gene expression. ... Overall, these findings indicate that the increased incidence of liver tumors in mice and rats treated with di(2-ethylhexyl) phthalate results from a mechanism that does not operate in humans.

Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992)
0.00000014 [mmHg]
Vapor pressure = 9.75X10-6 mm Hg at 25 °C
1.42X10-7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.001
1.32 mmHg at 392 °F
<0.01 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.

Other CAS

117-81-7
15495-94-0
82208-43-3
8033-53-2

Absorption Distribution and Excretion

When administered either IV or orally ... it is mainly excreted in urine and bile.
It appeared to be rapidly cleared from blood, most being removed within 5-7 hr of completion of dialysis.
In one study of subjects who received hemodialysis, blood transfusions or blood that had previously been in contact with polyvinyl chloride medical products, di(2-ethylhexyl) phthalate was found at the following levels (ug/g wet tissue): brain (1.9), heart (0.5), kidney (1.2-2.2), liver (1.5-4.6), lung (1.4-2.2) & spleen (2.2-4.7).
The levels of di(2-ethylhexyl) phthalate in neonatal heart tissue from infants who had undergone umbilical catheterization, either alone or with admin of blood products, were reported to be higher than those in similar tissue from untreated infants.
For more Absorption, Distribution and Excretion (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (67 total), please visit the HSDB record page.

Metabolism Metabolites

It is hypothesized that the teratogen di(2-ethylhexyl) phthalate (DEHP) acts by in vivo hydrolysis to 2-ethylhexanol (2-EXHO), which in turn is metabolized to 2-ethylhexanoic acid (2-EXHA), the proximate teratogen. Teratological studies were conducted with Wistar rats, with administration of these agents on day 12 of geatation. On an equimolar basis DEHP was least potent, 2-ethylhexanol was intermediate, and 2-ethylhexanoic acid was the most potent of the three agents, which is consistent with the hypothesis. Similarity in the types of defects found with these agents also suggests a common mechanism, with 2-ethylhexanoic acid as the proximate teratogen.
When admin either iv or orally, it is rapidly metabolized to derivatives of mono-(2-ethylhexyl)-phthalate. ...
Rats have been reported to metabolize di(2-ethylhexyl) phthalate to 5-keto-2-ethylhexyl phthalate, 5-carboxyl-2-ethylpentyl phthalate, 5-hydroxy-2-ethylhexyl phthalate & 2-carboxymethylbutyl phthalate after initial hydrolysis to mono(2-ethylhexyl) phthalate.
African green monkeys & ferrets, in contrast to rats, excrete di(2-ethylhexyl) phthalate metabolites in urine as glucuronide derivatives of mono(2-ethylhexyl) phthalate. Glucuronidation appears to occur at the free carboxyl group, while 2-ethylhexyl substituent is oxidized to an alcohol.
For more Metabolism/Metabolites (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (41 total), please visit the HSDB record page.
DEHP is mainly absorbed via ingestion. It is hydrolyzed in the small intestine and absorbed as monoethylhexylphthalate (MEHP) and 2-ethylhexanol, then likely distributed to the adipose tissues and kidneys. MEHP is further metabolized via numerous oxidative reactions, resulting in the formation of 30 or more metabolites, some of which can be conjugated with glucuronic acid for excretion. Oxidation of 2-ethylhexanol primarily yields 2-ethylhexanoic acid and several keto acid derivatives. Most DEHP metabolites are excreted in the urine as glucuronide conjugates, while unmetabolized DEHP is excreted in the faeces. (L181)

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester; 4376-20-9

Wikipedia

Bis(2-ethylhexyl)_phthalate

Biological Half Life

The levels of DEHP and MEHP in plasma have been studied in newborn infants given blood exchange transfusions. In one case the MEHP half-life was the same as for DEHP (about 12 hr), indicating that the hydrolysis of DEHP was the rate-limiting metabolic step. However, in other children the half-time of MEHP was longer than that of DEHP ... .
After the iv admin of radiolabelled DEHP, at least two elimination phases of radioactivity, with short half-lives (4.5-9 and 22 min, respectively), were observed in rat blood ... After 7 wk of oral admin, the elimination phase in the liver was considerably slower, the half-life being 3-5 days ... No accumulation of DEHP or MEHP was observed when the dosage was 2.8 g/kg/day for 7 days ... nor was there any in a long-term (5-7 weeks) feeding study at a dose level of 1 or 5 g/kg diet (corresponding to a daily dose of about 50 and 250 mg/kg bw) ... .
... The mean plasma elimination halflives of MEHP were 3.9, 3.1 and 2.8 hours, respectively for 25, 40 and 60 days old /Sprague-Dawley/ rats. ...
Two healthy male volunteers (47 and 34 years old) received 30 mg DEHP (> 99% pure) as a single dose or 10 mg/day of DEHP for 4 days ... A urinary elimination half-life of about 12 hours was estimated. ...
For more Biological Half-Life (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (9 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Phthalates
Hazardous Air Pollutants (HAPs)
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Teratogens
Plastics -> Polymer Type -> PUR; PVC (soft); ABS; (E)PS
Plastics -> Plasticisers
PLASTICIZERS

Methods of Manufacturing

Reaction of 2-ethylhexanol and phthalic anhydride.
DEHP is commercially produced from esterification of phthalic acid anhydride and 2-ethylhexanol. Esterification is completed with an acid or metal catalyst or with no catalyst at high temperature.
Preparation: P. J. Garner, G. Watson, United States of America patent 2508911 (1950 to Shell).
Di(2-ethylhexyl) phthalate is produced commercially by the reaction of excess 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid.
Nonvolatile esters such as bis(2-ethylhexyl) phthalate can be obtained continuously by the following procedure: The mixture of acid or anhydride and alcohol together with sulfuric acid is introduced at the top of a plate column. An entrainer, e.g., benzene, is distilled through the column from below. The azeotrope of water and entrainer is drawn off the top and the ester accumulates in the sump.

General Manufacturing Information

Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Synthetic Rubber Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester: ACTIVE

Analytic Laboratory Methods

A fast and reliable on-line clean-up HPLC-method for the simultaneous determination of the five major urinary metabolites of di-(2-ethylhexyl)phthalate (DEHP) namely mono-(2-ethyl-5-carboxypentyl)phthalate (5carboxy-MEPP), mono-[2-(carboxymethyl)hexyl]phthalate (2carboxy-MMHP), mono-(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) and mono-(2-ethylhexyl)phthalate (MEHP) /is presented/. These metabolites represent about 70% of an oral DEHP dose. ... 5carboxy-MEPP /was also reliably quantified and ... /with/ 2carboxy-MMHP /was identified /as major metabolites in native urines of the general population...
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: bis(2-ethylhexyl) phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: bis(2-Ethylhexyl) phthalate; Matrix: wastewater and other waters; Detection Limit: 2 ug/L.
Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: bis(2-ethylhexyl) phthalate; Matrix: drinking water; Detection Limit: 2.25 ug/L.
For more Analytic Laboratory Methods (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

In studies of the effects of DEHP ingestion on the metabolism of ethanol, there was a distinct difference between the action of single doses of 1,500-7,500 mg/kg DEHP and the same doses given over a 7-day period ... . The single dose appeared to decrease the metabolism of intraperitoneal ethanol, given 18 hours after DEHP, as reflected by an increase in the ethanol-induced sleeping time of the exposed rats and inhibition of hepatic alcohol dehydrogenase activity. On the other hand, when DEHP was given for 7 days before the ethanol, the ethanol-induced sleeping time was decreased and the activities of both alcohol and aldehyde dehydrogenase were increased. This indicates the changes in sleeping time were the result of more rapid metabolic removal of the alcohol from the system in the rats treated with repeated doses of DEHP and slower metabolism in the rats given one dose.
... One hypothesis is that altered zinc homeostasis is a cause of teratogenicity following DEHP exposure. On GD 9 (9 days post-coitus), CD-1 mice were given corn oil (vehicle) or DEHP 800 mg/kg bw by gavage. ... Maternal liver expression of metallothionein (MT)-I and MT-Il, enzymes that sequester zinc in liver and thus lower blood levels, were increased at 3.0-4.5 hours following DEHP exposure and then began returning to baseline levels at 6 hours following exposure. Maternal liver expression of zinc transporter-1 (ZnT-1), a transmembrane protein involved in zinc efflux, was not affected by DEHP exposure. Exposure to DEHP resulted in a down-regulation of MT-I, MT-Il, and ZnT-1 expression in embryonic brain from 3 to 6 hours following exposure. There was no effect on visceral yolk sac. A dose-response study was conducted in which pregnant mice were gavaged on GD 9 with 0, 50, 200, or 800 mg DEHP/kg bw. Dams were killed, and maternal liver and embryonic brains were collected at 3 hours following exposure. ... Up-regulation of MT-I ... in maternal liver reached statistical significance at 200 mg/kg bw/day DEHP ... /and/ MT-Il ... at 800 mg/kg bw. ... In embryonic brain, reductions in MT-I and ZnT-1 were significant at 200 mg/kg bw, and reductions in MT-Il were significant at 50 mg/kg bw. ... /It was/ concluded that exposure of dams to DEHP during periods of organogenesis can alter the expression of key fetal enzymes involved in zinc homeostasis.
... Four-week-old /F344 rats/ ... were stimulated with diethyistilbestrol or with pregnant mare serum gonadotropin (PMSG) following which ovaries were removed and granulosa cells harvested. Cells were cultured in the presence of 500 nM testosterone and 200 ng/mL FSH. MEHP ... was added to cultures /for 48 hr/ ... A comparison with other phthalate monoesters showed a decrease in estradiol in the medium (controlled for protein content) with MEHP 100 or 200 uM (27.8 or 55.6 mg/L) but not with comparable molar concentrations of monomethyl, -ethyl, -propyl, -butyl, -pentyl, or -hexyl phthalate. Monopentyl phthalate was associated with a decrease in estradiol production at 400 uM. mRNA for aromatase was estimated in media after culture with MEHP 0, 25, 50, or 100 uM (0, 7.0, 13.9, or 27.8 mg/L). Graphically, there appeared to be a concentration-dependent decrease in estradiol concentration and in aromatase mRNA; pair-wise comparisons with control were statistically significant for the 100 uM concentration for estradiol and for the 50 and 100 uM concentrations for aromatase mRNA. The peroxisome proliferator Wy-14,643 also decreased estradiol and aromatase mRNA. Cholesterol side-chain cleavage enzyme was not altered by MEHP ... . Aromatase protein was decreased by MEHP at concentrations of 100 and 200 uM (27.8 and 55.6 mg/L). In a final experiment, granulosa cells were incubated for 48 hours with MEHP 0 or 200 uM (0 or 56 mg/L) and 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP) added for the last 24 hours. mRNA for aromatase and cholesterol side-chain cleavage enzyme and medium progesterone levels were increased by 8-Br-cAMP in the absence of MEHP. In the presence of MEHP, mRNA for aromatase and medium estradiol levels were suppressed, but there was no suppression of P450 side-chain cleavage enzyme mRNA or progesterone. ... The results /were interpreted/ as consistent with transcriptional suppression of aromatase by MEHP independent of the FSH-cAMP pathway. ... A peroxisome proliferator-activated receptor (PPAR) pathway /was proposed/ as a candidate mechanism for MEHP suppression of granulosa cell steroidogenic function. /MEHP/
... Granulosa cells were harvested from 4-week-old Fisher rats 24 hours after injection of pregnant mare serum gonadotropin (PMSG). Cells were cultured for 48 hours with 500 nM testosterone and 200 ng/mL FSH with or without MEHP ... 50 uM (13.9 mg/L). ... MEHP in culture reduced aromatase mRNA by >40% compared to control. The addition of a peroxisome proliferator-activated receptor (PPAR)-gamma antagonist partially reversed the decrease in aromatase mRNA. PPAR-alpha and gamma agonists reduced aromatase mRNA to an extent similar to that after treatment with MEHP. To test the hypothesis that MEHP activated PPAR-gamma plus activated retinoic acid X receptor (RXR) results in aromatase suppression mediated by the PPAR-gamma:RXR heterodimer, cells were treated with MEHP plus RXR or RAR ligands. All treatments decreased aromatase, with significant additional suppression by MEHP when it was added with 9-cis-retinoic acid. To demonstrate that MEHP activity could be mediated through PPAR-alpha, MEHP treatment was shown to increase mRNA for 17 beta-hydroxysteroid dehydrogenase IV, which is inducible by PPAR-alpha. The addition of a PPAR-gamma antagonist did not alter the MEHP induction of 17 beta-hydroxysteroid dehydrogenase IV, suggesting MEHP activation of the alpha-isoform of PPAR. Both MEHP and a selective PPAR-alpha agonist, but not a selective PPAR-gamma agonist, increased the expression of Ah receptor, CYP1B1, and epoxide hydrolase. Cholesterol side-chain cleavage enzyme was not induced by MEHP or by either PPAR isoform agonist. Heart-type fatty acid-binding protein (H-FABP) was induced by MEHP and by each specific PPAR isoform agonist. ... /It was/ concluded that MEHP effects on granulosa cell gene expression, which would serve to decrease estrogen production, were mediated by both PPAR pathways. /MEHP/
For more Interactions (Complete) data for BIS(2-ETHYLHEXYL) PHTHALATE (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable

Dates

Modify: 2023-08-15
1: Kashyap D, Agarwal T. Concentration and factors affecting the distribution of phthalates in the air and dust: A global scenario. Sci Total Environ. 2018 Apr 20;635:817-827. doi: 10.1016/j.scitotenv.2018.04.158. [Epub ahead of print] Review. PubMed PMID: 29710605.
2: Rowdhwal SSS, Chen J. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. Biomed Res Int. 2018 Feb 22;2018:1750368. doi: 10.1155/2018/1750368. eCollection 2018. Review. PubMed PMID: 29682520; PubMed Central PMCID: PMC5842715.
3: Lü H, Mo CH, Zhao HM, Xiang L, Katsoyiannis A, Li YW, Cai QY, Wong MH. Soil contamination and sources of phthalates and its health risk in China: A review. Environ Res. 2018 Jul;164:417-429. doi: 10.1016/j.envres.2018.03.013. Epub 2018 Mar 21. Review. PubMed PMID: 29573717.
4: Høyer BB, Lenters V, Giwercman A, Jönsson BAG, Toft G, Hougaard KS, Bonde JPE, Specht IO. Impact of Di-2-Ethylhexyl Phthalate Metabolites on Male Reproductive Function: a Systematic Review of Human Evidence. Curr Environ Health Rep. 2018 Mar;5(1):20-33. doi: 10.1007/s40572-018-0174-3. Review. PubMed PMID: 29468520.
5: Chou CK, Yang YT, Yang HC, Liang SS, Wang TN, Kuo PL, Wang HD, Tsai EM, Chiu CC. The Impact of Di(2-ethylhexyl)phthalate on Cancer Progression. Arch Immunol Ther Exp (Warsz). 2018 Jun;66(3):183-197. doi: 10.1007/s00005-017-0494-2. Epub 2017 Dec 5. Review. PubMed PMID: 29209738.
6: Tomita T. [Research on Insufficient Information for Pharmaceutical Products]. Yakugaku Zasshi. 2017;137(12):1497-1504. doi: 10.1248/yakushi.17-00164. Review. Japanese. PubMed PMID: 29199258.
7: Ginsberg GL, Belleggia G. Use of Monte Carlo analysis in a risk-based prioritization of toxic constituents in house dust. Environ Int. 2017 Dec;109:101-113. doi: 10.1016/j.envint.2017.06.009. Epub 2017 Sep 8. Review. PubMed PMID: 28890219.
8: Wassenaar PNH, Legler J. Systematic review and meta-analysis of early life exposure to di(2-ethylhexyl) phthalate and obesity related outcomes in rodents. Chemosphere. 2017 Dec;188:174-181. doi: 10.1016/j.chemosphere.2017.08.165. Epub 2017 Aug 31. Review. PubMed PMID: 28886551.
9: Li MC, Chen CH, Guo YL. Phthalate esters and childhood asthma: A systematic review and congener-specific meta-analysis. Environ Pollut. 2017 Oct;229:655-660. doi: 10.1016/j.envpol.2017.06.083. Epub 2017 Jul 7. Review. PubMed PMID: 28692937.
10: Li WC, Chow CF. Adverse child health impacts resulting from food adulterations in the Greater China Region. J Sci Food Agric. 2017 Sep;97(12):3897-3916. doi: 10.1002/jsfa.8405. Epub 2017 Jun 27. Review. PubMed PMID: 28466508.
11: Preciados M, Yoo C, Roy D. Estrogenic Endocrine Disrupting Chemicals Influencing NRF1 Regulated Gene Networks in the Development of Complex Human Brain Diseases. Int J Mol Sci. 2016 Dec 13;17(12). pii: E2086. Review. PubMed PMID: 27983596; PubMed Central PMCID: PMC5187886.
12: Giuseppe L, Lucia D, Marika M, Maria Grazia A, Silvia R, Eugenio P. Potential Health Hazards for Cumulative Exposures to Phthalates and Ionizing Radiation in High-Risk Pediatric Population. Mini Rev Med Chem. 2017;17(16):1502-1506. doi: 10.2174/1389557516666161031130200. Review. PubMed PMID: 27804887.
13: Zarean M, Keikha M, Poursafa P, Khalighinejad P, Amin M, Kelishadi R. A systematic review on the adverse health effects of di-2-ethylhexyl phthalate. Environ Sci Pollut Res Int. 2016 Dec;23(24):24642-24693. doi: 10.1007/s11356-016-7648-3. Epub 2016 Oct 6. Review. PubMed PMID: 27714658.
14: Zhang T, Shen W, De Felici M, Zhang XF. Di(2-ethylhexyl)phthalate: Adverse effects on folliculogenesis that cannot be neglected. Environ Mol Mutagen. 2016 Oct;57(8):579-588. doi: 10.1002/em.22037. Epub 2016 Aug 17. Review. PubMed PMID: 27530864.
15: Furihata C, Watanabe T, Suzuki T, Hamada S, Nakajima M. Collaborative studies in toxicogenomics in rodent liver in JEMS·MMS; a useful application of principal component analysis on toxicogenomics. Genes Environ. 2016 Aug 1;38:15. doi: 10.1186/s41021-016-0041-0. eCollection 2016. Review. PubMed PMID: 27482301; PubMed Central PMCID: PMC4968012.
16: Yaghjyan L, Ghita GL, Dumont-Driscoll M, Yost RA, Chang SH. Maternal exposure to di-2-ethylhexylphthalate and adverse delivery outcomes: A systematic review. Reprod Toxicol. 2016 Oct;65:76-86. doi: 10.1016/j.reprotox.2016.07.002. Epub 2016 Jul 10. Review. PubMed PMID: 27412369; PubMed Central PMCID: PMC5067201.
17: Ginsberg G, Ginsberg J, Foos B. Approaches to Children's Exposure Assessment: Case Study with Diethylhexylphthalate (DEHP). Int J Environ Res Public Health. 2016 Jul 1;13(7). pii: E670. doi: 10.3390/ijerph13070670. Review. PubMed PMID: 27376320; PubMed Central PMCID: PMC4962211.
18: Bowman JD, Choudhury M. Phthalates in neonatal health: friend or foe? J Dev Orig Health Dis. 2016 Dec;7(6):652-664. Epub 2016 Jul 4. Review. PubMed PMID: 27374623.
19: Martinez-Arguelles DB, Papadopoulos V. Prenatal phthalate exposure: epigenetic changes leading to lifelong impact on steroid formation. Andrology. 2016 Jul;4(4):573-84. doi: 10.1111/andr.12175. Epub 2016 Apr 4. Review. PubMed PMID: 27044004.
20: Wen Y, Liu SD, Lei X, Ling YS, Luo Y, Liu Q. Association of PAEs with Precocious Puberty in Children: A Systematic Review and Meta-Analysis. Int J Environ Res Public Health. 2015 Dec 1;12(12):15254-68. doi: 10.3390/ijerph121214974. Review. PubMed PMID: 26633449; PubMed Central PMCID: PMC4690910.

Explore Compound Types